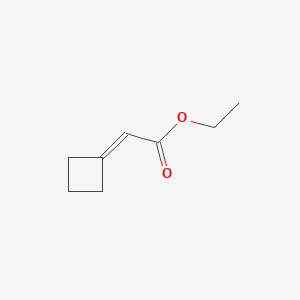

Ethyl 2-cyclobutylideneacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-cyclobutylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-10-8(9)6-7-4-3-5-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCGWHVDPBOFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577455 | |

| Record name | Ethyl cyclobutylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27741-65-7 | |

| Record name | Ethyl cyclobutylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutylidene-acetic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-cyclobutylideneacetate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the primary synthetic routes to Ethyl 2-cyclobutylideneacetate, a valuable building block in organic synthesis. The document details the core reaction mechanisms, provides adaptable experimental protocols, and presents quantitative data for the synthesis.

Introduction

This compound is an α,β-unsaturated ester of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its exocyclic double bond and ester functionality offer multiple avenues for further chemical modification. The most common and efficient methods for its synthesis involve olefination reactions of cyclobutanone, principally the Horner-Wadsworth-Emmons (HWE) and the Wittig reactions. This guide will delve into the mechanisms and practical execution of these synthetic strategies.

Core Synthesis Mechanisms

The synthesis of this compound from cyclobutanone is predominantly achieved through two related olefination reactions that convert the carbonyl group of cyclobutanone into a carbon-carbon double bond.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. It employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, often leading to cleaner reactions and easier purification.[1] The HWE reaction typically favors the formation of (E)-alkenes.[1]

The reaction proceeds via the following steps:

-

Deprotonation: A base is used to deprotonate the α-carbon of the phosphonate ester (e.g., triethyl phosphonoacetate), forming a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclobutanone. This addition forms a tetrahedral intermediate.

-

Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring intermediate called an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, yielding the desired alkene (this compound) and a water-soluble phosphate byproduct, which simplifies purification.

dot

Caption: Horner-Wadsworth-Emmons (HWE) Reaction Mechanism.

The Wittig Reaction

The Wittig reaction is another cornerstone of olefination chemistry, utilizing a phosphorus ylide (a Wittig reagent) to react with an aldehyde or ketone.[2] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides generally favor the formation of (Z)-alkenes.[2] For the synthesis of this compound, a stabilized ylide derived from an α-haloacetate would be employed.

The mechanism of the Wittig reaction involves:

-

Ylide Formation: A phosphonium salt is deprotonated by a strong base to form the phosphorus ylide.

-

Cycloaddition: The ylide reacts with the carbonyl compound (cyclobutanone) in a [2+2] cycloaddition to form an oxaphosphetane intermediate.[3]

-

Cycloreversion: The oxaphosphetane intermediate decomposes via a retro-[2+2] cycloaddition to yield the alkene and a phosphine oxide byproduct (e.g., triphenylphosphine oxide).[3]

dot

Caption: Wittig Reaction Mechanism.

Experimental Protocols

The following are detailed, adaptable methodologies for the synthesis of this compound.

Horner-Wadsworth-Emmons (HWE) Protocol (Adapted from Cyclohexanone)

This protocol is adapted from a well-established procedure for the synthesis of ethyl cyclohexylideneacetate and can be applied to the reaction with cyclobutanone.[4][5]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Triethyl phosphonoacetate

-

Cyclobutanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, a suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

Triethyl phosphonoacetate (1.0 equivalent) is added dropwise to the stirred suspension.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the carbanion.

-

-

Reaction with Cyclobutanone:

-

The solution of the phosphonate carbanion is cooled to 0 °C.

-

A solution of cyclobutanone (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

The reaction is cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄ or Na₂SO₄.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

-

dot

Caption: Experimental Workflow for HWE Synthesis.

Wittig Reaction Protocol

This is a representative procedure for the synthesis of alkylidenecyclobutanes via the Wittig reaction.[6]

Materials:

-

(Carbethoxymethylene)triphenylphosphorane (stabilized ylide) or the corresponding phosphonium salt (e.g., (ethoxycarbonylmethyl)triphenylphosphonium bromide) and a strong base (e.g., n-butyllithium or sodium hydride).

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclobutanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Formation (if starting from the phosphonium salt):

-

To a stirred suspension of the phosphonium salt (1.1 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a strong base (1.05 equivalents) dropwise.

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

-

-

Reaction with Cyclobutanone:

-

Cool the ylide solution to 0 °C.

-

Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight, or until completion as monitored by TLC.

-

-

Work-up and Purification:

-

Quench the reaction at 0 °C with saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

dot

Caption: Experimental Workflow for Wittig Synthesis.

Quantitative Data

The following table summarizes typical quantitative data for the Horner-Wadsworth-Emmons synthesis of α,β-unsaturated esters, adapted for the synthesis of this compound from a similar reaction with cyclohexanone.[4][5]

| Parameter | Horner-Wadsworth-Emmons Reaction |

| Reactants | Cyclobutanone, Triethyl phosphonoacetate, Sodium Hydride |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Benzene |

| Reaction Temperature | 0 °C to Room Temperature (20-30 °C) |

| Reaction Time | 2-4 hours |

| Yield | 67-77% (based on cyclohexanone reaction) |

| Purification Method | Vacuum Distillation or Column Chromatography |

Conclusion

The Horner-Wadsworth-Emmons and Wittig reactions are both highly effective methods for the synthesis of this compound from cyclobutanone. The HWE reaction is often preferred due to the ease of removal of its water-soluble phosphate byproduct, which can lead to higher isolated yields and simpler purification procedures. The choice of method may also be influenced by the desired stereoselectivity and the availability of reagents. The protocols and data presented in this whitepaper provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

Spectroscopic Data of Ethyl 2-cyclobutylideneacetate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-cyclobutylideneacetate, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format, including detailed experimental protocols and a visual representation of the analytical workflow.

Molecular Structure

Chemical Name: this compound CAS Number: 27741-65-7 Molecular Formula: C₈H₁₂O₂ Molecular Weight: 140.18 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 5.58 | m | - | 1H | =CH |

| 4.13 | q | 7.1 | 2H | -OCH₂CH₃ |

| 3.15-3.12 | m | - | 2H | Cyclobutyl CH₂ |

| 2.85-2.82 | m | - | 2H | Cyclobutyl CH₂ |

| 2.12-2.06 | m | - | 2H | Cyclobutyl CH₂ |

| 1.26 | t | 7.1 | 3H | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 500 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.60 | C=O (Ester) |

| 166.60 | =C(Cyclobutyl) |

| 112.38 | =CH |

| 59.53 | -OCH₂CH₃ |

| 33.75 | Cyclobutyl CH₂ |

| 32.32 | Cyclobutyl CH₂ |

| 17.66 | Cyclobutyl CH₂ |

| 14.36 | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 125 MHz

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| Technique | m/z | Ion |

| MS | 140.1 | [M]⁺ |

| ESI-HRMS | 141.0910 (Calculated) | [M+H]⁺ |

| 141.0911 (Found) |

IR (Infrared) Spectroscopy Data

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| ~2960-2850 | C-H stretch | Alkyl | Medium to Strong |

| ~1730-1715 | C=O stretch | α,β-unsaturated Ester | Strong |

| ~1650 | C=C stretch | Alkene | Medium |

| ~1300-1000 | C-O stretch | Ester | Strong |

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz for proton and 125 MHz for carbon-13.

-

Data Acquisition:

-

For ¹H NMR, the spectral width is set to encompass all expected proton signals. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the signals to singlets for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion for high-resolution mass spectrometry (HRMS) or after separation by gas chromatography (GC-MS) for electron ionization (EI) mass spectrometry.

-

Ionization:

-

For ESI-HRMS, the sample is ionized using electrospray ionization in positive ion mode to generate the [M+H]⁺ ion.

-

For standard MS, electron ionization is used, which results in the molecular ion [M]⁺ and various fragment ions.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight, quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a drop is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Navigating the Structural Landscape of Ethyl 2-cyclobutylideneacetate: An In-depth NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of Ethyl 2-cyclobutylideneacetate. Due to the limited availability of public spectral data for this compound, this document will utilize a structurally analogous compound, Ethyl cyclohexylideneacetate , as a detailed illustrative example. The methodologies, data interpretation, and experimental protocols presented herein are directly applicable to the analysis of this compound and similar unsaturated esters.

Introduction

This compound is a valuable unsaturated ester building block in organic synthesis, finding potential applications in the development of novel pharmaceuticals and functional materials. A thorough understanding of its chemical structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide details the expected ¹H and ¹³C NMR spectral characteristics, provides standardized experimental protocols for its synthesis and NMR analysis, and presents a logical workflow for these processes.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of its structural analogue, Ethyl cyclohexylideneacetate. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| =CH | ~5.6 | s | - | 1H |

| O-CH₂ | ~4.1 | q | 7.1 | 2H |

| Allylic CH₂ | ~2.8 | t | 7.5 | 2H |

| Allylic CH₂ | ~2.2 | t | 7.5 | 2H |

| CH₂ | ~1.9 | quint | 7.5 | 2H |

| CH₃ | ~1.2 | t | 7.1 | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~166 |

| C= | ~160 |

| =CH | ~115 |

| O-CH₂ | ~60 |

| Allylic CH₂ | ~30 |

| Allylic CH₂ | ~28 |

| CH₂ | ~18 |

| CH₃ | ~14 |

Experimental Protocols

Synthesis of this compound

The following is a representative procedure for the synthesis of this compound, adapted from the synthesis of Ethyl cyclohexylideneacetate. This Horner-Wadsworth-Emmons reaction provides a high-yield pathway to the desired α,β-unsaturated ester.

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry tetrahydrofuran (THF)

-

Triethyl phosphonoacetate

-

Cyclobutanone

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.0 eq) suspended in dry THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

Triethyl phosphonoacetate (1.0 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete.

-

A solution of cyclobutanone (1.0 eq) in dry THF is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

-

This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm)

-

Pasteur pipette

-

Cotton wool

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Prepare a filter pipette by placing a small piece of cotton wool into a Pasteur pipette.

-

Filter the sample solution through the filter pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Data Acquisition

Standard one-dimensional ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay (d1) | 1.0 s |

| Acquisition Time (aq) | 4.096 s |

| Spectral Width (sw) | 20 ppm |

| Temperature | 298 K |

¹³C NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 |

| Relaxation Delay (d1) | 2.0 s |

| Acquisition Time (aq) | 1.363 s |

| Spectral Width (sw) | 240 ppm |

| Temperature | 298 K |

Visualized Workflows

The following diagrams illustrate the key workflows in the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for NMR analysis.

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-cyclobutylideneacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyclobutylideneacetate is an unsaturated ester with a unique structural motif featuring an exocyclic double bond adjacent to a cyclobutane ring. This arrangement confers specific reactivity and physical properties that make it a valuable building block in organic synthesis. Its utility spans from the construction of complex carbocyclic frameworks to the synthesis of novel pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and synthesis of this compound, intended to serve as a resource for researchers in synthetic and medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its core structure consists of an ethyl ester functionality conjugated with a cyclobutylidene group. This conjugation influences the electronic and steric environment of the molecule, dictating its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₂ | |

| Molecular Weight | 140.18 g/mol | |

| CAS Number | 27741-65-7 | |

| Boiling Point | 128-130 °C (at 2 Torr) | |

| Density (Predicted) | 1.124 ± 0.06 g/cm³ | |

| Appearance | Colorless to light yellow liquid | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key experimental and predicted spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The following data has been reported:

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.58 | m | - | =CH |

| 4.13 | q | 7.1 | -OCH₂CH₃ |

| 3.15-3.12 | m | - | Ring CH₂ |

| 2.85-2.82 | m | - | Ring CH₂ |

| 2.12-2.06 | m | - | Ring CH₂ |

| 1.26 | t | 7.1 | -OCH₂CH₃ |

¹³C NMR (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 167.60 | C=O |

| 166.60 | =C(ring) |

| 112.38 | =CH |

| 59.53 | -OCH₂CH₃ |

| 33.81 | Ring CH₂ |

| 31.43 | Ring CH₂ |

| 18.21 | Ring CH₂ |

| 14.25 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy (Predicted)

While an experimental IR spectrum is not available in the searched literature, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium-Strong | C-H (sp³ and sp²) stretching |

| ~1715-1730 | Strong | C=O (ester) stretching |

| ~1650 | Medium | C=C stretching |

| ~1250-1150 | Strong | C-O (ester) stretching |

Mass Spectrometry (MS) (Predicted)

-

Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment at m/z = 95.

-

Loss of an ethyl radical (-CH₂CH₃): Resulting in a fragment at m/z = 111.

-

McLafferty rearrangement: If sterically feasible, this could lead to characteristic fragments.

-

Cleavage of the cyclobutane ring: This would produce a series of smaller fragments.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved via olefination reactions of cyclobutanone. The Horner-Wadsworth-Emmons reaction is a particularly effective method.

Horner-Wadsworth-Emmons Reaction

This reaction utilizes a phosphonate-stabilized carbanion to react with a ketone, in this case, cyclobutanone, to form the desired alkene.

Reaction Scheme:

Figure 1. Synthesis of this compound via Horner-Wadsworth-Emmons reaction.

Detailed Protocol:

-

Preparation of the Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

Triethyl phosphonoacetate (1.1 equivalents) is added dropwise to the stirred suspension via the dropping funnel.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes, during which time the formation of the phosphonate ylide occurs.

-

-

Reaction with Cyclobutanone:

-

A solution of cyclobutanone (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of cyclobutanone.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile synthetic intermediate with well-defined chemical and physical properties. The spectroscopic data provided in this guide, particularly the experimental NMR data, serve as a reliable reference for its characterization. The detailed Horner-Wadsworth-Emmons reaction protocol offers a practical and efficient method for its synthesis. This technical guide provides foundational information for researchers and professionals engaged in the synthesis and application of novel organic molecules.

"Ethyl 2-cyclobutylideneacetate" reactivity profile

An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-cyclobutylideneacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an α,β-unsaturated ester featuring a strained cyclobutylidene moiety. This unique structural combination imparts a versatile reactivity profile, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its synthesis and core reactivity, including Michael additions, cycloaddition reactions, and reductions. Detailed experimental protocols for its synthesis and representative reactions are provided, alongside quantitative data from analogous systems to illustrate expected outcomes. Reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of its chemical behavior.

Introduction

The inherent ring strain and exocyclic double bond of cyclobutylidene derivatives make them attractive substrates in organic synthesis. This compound, in particular, serves as a versatile Michael acceptor and a dienophile in cycloaddition reactions, enabling the construction of complex carbocyclic and heterocyclic scaffolds. Its reactivity is primarily governed by the electrophilic nature of the β-carbon of the α,β-unsaturated ester system. This guide aims to provide a detailed technical overview of the synthesis and reactivity of this compound for its application in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of cyclobutanone with a stabilized phosphonate ylide, typically generated from triethyl phosphonoacetate. The HWE reaction generally favors the formation of the (E)-alkene, which in this case is the desired product.

Horner-Wadsworth-Emmons Reaction

The reaction proceeds by deprotonation of triethyl phosphonoacetate with a base, such as sodium hydride, to form a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to cyclobutanone, followed by elimination of diethyl phosphate to yield the target α,β-unsaturated ester.

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Quantitative Data for Synthesis

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Triethyl phosphonoacetate, Cyclobutanone | NaH | THF | 0 - 10 | 2 | 79 |

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

To a suspension of sodium hydride (8.0 g of a 60% dispersion in oil) in 150 mL of anhydrous tetrahydrofuran (THF) at 0-10 °C is added dropwise a solution of triethyl phosphonoacetate (44.8 g) in 25 mL of THF over 40 minutes. The reaction mixture is stirred at this temperature for an additional 30 minutes. Subsequently, a solution of cyclobutanone (14.0 g) in 25 mL of THF is added dropwise, maintaining the temperature at 0-10 °C. The reaction is stirred for 2 hours at this temperature. Water (50 mL) is then slowly added to quench the reaction. The organic solvent is removed under reduced pressure, and 150 mL of water is added to the residue. The aqueous solution is extracted with methyl tert-butyl ether (3 x 100 mL). The combined organic phases are washed with water (100 mL) and dried over anhydrous magnesium sulfate. After filtration, the solvent is evaporated, and the crude product is purified by fractional distillation (81-82 °C/19 mbar) to afford this compound as a colorless liquid (22.2 g, 79% yield).

Reactivity Profile

Michael Addition

As a classic Michael acceptor, the β-carbon of this compound is susceptible to nucleophilic attack from a variety of soft nucleophiles, including malonates, amines, and thiols. These reactions are typically catalyzed by a base and are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Caption: General workflow for a Michael addition reaction.

While specific data for this compound is limited, the following table presents data for the Michael addition of diethyl malonate to a similar α,β-unsaturated ester.

| Michael Acceptor | Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| α,β-Unsaturated Ketone | Diethyl Malonate | NaOEt | EtOH | Reflux | 1 | ~90 |

| α,β-Unsaturated Ketone | Diethyl Malonate | DBU | CH₂Cl₂ | RT | 2 | >95 |

To a solution of the α,β-unsaturated ester (10 mmol) and diethyl malonate (11 mmol) in 95% ethanol (25 mL) in a 100-mL round-bottom flask is added a catalytic amount of sodium ethoxide (10 mol%). The mixture is heated to a gentle reflux for 1 hour. After cooling to room temperature, the reaction mixture is poured into ice-cold water (50 mL). If a precipitate forms, it is collected by vacuum filtration. If an oil separates, the aqueous mixture is extracted with diethyl ether or ethyl acetate (3 x 25 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Cycloaddition Reactions

The double bond of this compound can participate in cycloaddition reactions, most notably [4+2] (Diels-Alder) and [2+2] cycloadditions. These reactions are powerful tools for the construction of cyclic and bicyclic systems.

In a Diels-Alder reaction, this compound acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. The reaction is typically promoted by heat or a Lewis acid catalyst.

Caption: General scheme of a Diels-Alder reaction.

| Dienophile | Diene | Catalyst | Solvent | Temp (°C) | Yield (%) |

| Ethyl acrylate | Furan | ZnCl₂ | - | - | High |

A mixture of the diene (1.0 equiv) and this compound (1.2 equiv) in a suitable solvent (e.g., toluene) is heated under reflux until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Diels-Alder adduct. For Lewis acid-catalyzed reactions, the Lewis acid (e.g., ZnCl₂) is added to a solution of the dienophile at a low temperature before the addition of the diene.

Reduction

The double bond of this compound can be selectively reduced to the corresponding saturated ester, ethyl 2-cyclobutylacetate. Catalytic hydrogenation is the most common method for this transformation.

Caption: Catalytic hydrogenation of the double bond.

| Substrate | Catalyst | Hydrogen Source | Solvent | Yield (%) |

| α,β-Unsaturated Ester | Pd/C | H₂ | EtOH | >95 |

To a solution of this compound (1.0 g) in ethanol (20 mL) is added 10% palladium on carbon (100 mg). The mixture is stirred under a hydrogen atmosphere (balloon pressure or in a Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give the crude product, which can be purified by distillation if necessary.

Conclusion

This compound exhibits a rich and versatile reactivity profile, making it a valuable synthetic intermediate. Its synthesis is readily achieved via the Horner-Wadsworth-Emmons reaction. The electron-deficient double bond readily participates in Michael additions with a range of nucleophiles and undergoes cycloaddition reactions to afford complex cyclic systems. Furthermore, the double bond can be selectively reduced via catalytic hydrogenation. While specific, quantitative data for many reactions of this compound are not extensively reported in the literature, the principles outlined in this guide, supported by data from analogous systems, provide a strong predictive framework for its synthetic applications. Further research into the asymmetric transformations of this compound could unlock new avenues for the stereoselective synthesis of novel molecular architectures.

An In-depth Technical Guide on the Stability and Storage of Ethyl 2-cyclobutylideneacetate

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of synthesized molecules. This guide provides a technical overview of the stability and recommended storage conditions for Ethyl 2-cyclobutylideneacetate, a valuable building block in organic synthesis.

Core Stability Profile:

This compound is generally stable under recommended storage conditions.[1] However, as an unsaturated ester, its reactivity is influenced by environmental factors such as temperature, moisture, and pH. The exocyclic double bond and the ester functional group are the primary sites for potential degradation.

Quantitative Storage Recommendations:

To maintain the purity and integrity of this compound, the following storage conditions are consistently recommended by suppliers. Adherence to these guidelines is crucial for minimizing degradation over time.

| Parameter | Recommended Condition | Source |

| Temperature | 2-8°C | |

| Atmosphere | Sealed in a dry environment | |

| Container | Tightly sealed containers | ChemScene Safety Data Sheet |

Experimental Evidence and Handling:

In another synthetic protocol, the compound is treated with lithium hydroxide in a mixture of THF, water, and methanol at room temperature for 16 hours to facilitate hydrolysis of the ester.[2][3] This demonstrates its susceptibility to basic hydrolysis, a common degradation pathway for esters.

Potential Degradation Pathways:

Based on its chemical structure, the following degradation pathways are plausible:

-

Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, to yield cyclobutylideneacetic acid and ethanol.

-

Isomerization: The exocyclic double bond may be prone to isomerization to the more thermodynamically stable endocyclic position under certain catalytic conditions (e.g., presence of acid or metal catalysts).

-

Polymerization/Oligomerization: As an unsaturated ester, it may undergo polymerization or oligomerization, especially if exposed to initiators such as light, heat, or radical species.

-

Oxidation: The double bond can be susceptible to oxidation, leading to the formation of various oxidation products.

Logical Framework for Stability:

The stability of this compound is a function of several interrelated factors. The following diagram illustrates the key relationships influencing the compound's integrity.

Caption: Factors influencing the stability of this compound.

Experimental Protocols:

While specific stability testing protocols for this compound are not published, a general approach based on standard pharmaceutical stability testing guidelines can be adapted. A typical protocol would involve:

-

Sample Preparation: Aliquot pure this compound into a series of vials under an inert atmosphere.

-

Stress Conditions: Expose the samples to a matrix of conditions, including:

-

Elevated Temperatures: (e.g., 25°C, 40°C, 60°C)

-

High Humidity: (e.g., 75% RH)

-

Photostability: Exposure to UV and visible light.

-

pH Variation: Dissolution in buffered solutions of varying pH (e.g., pH 2, 7, 9).

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: Analyze the samples at each time point using a stability-indicating method, such as:

-

High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect any degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for such molecules.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of any significant degradation products.

-

-

Data Evaluation: Quantify the rate of degradation under each condition to establish a stability profile and determine the shelf-life.

Summary and Recommendations for Researchers:

To ensure the highest quality experimental outcomes, researchers and drug development professionals should adhere strictly to the recommended storage conditions for this compound. The compound should be stored at 2-8°C in a tightly sealed container in a dry environment. For long-term storage, flushing the container with an inert gas such as argon or nitrogen is advisable to minimize potential oxidation and moisture-related degradation. When using the compound in reactions, it is important to be mindful of its susceptibility to hydrolysis, particularly under basic conditions. For critical applications, it is recommended to verify the purity of the material, especially if it has been stored for an extended period or if the storage conditions have deviated from the recommendations.

References

An In-depth Technical Guide to Ethyl 2-cyclobutylideneacetate (CAS: 27741-65-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-cyclobutylideneacetate, a valuable intermediate in organic synthesis. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, and potential applications, with a focus on providing practical information for laboratory and research settings.

Physicochemical Properties

This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 27741-65-7 | N/A |

| Molecular Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| Boiling Point | 128-130 °C (at 2 Torr) | N/A |

| Density (Predicted) | 1.124 ± 0.06 g/cm³ | [2] |

| Appearance | Colorless to light yellow liquid | N/A |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

Synthesis of this compound

The primary synthetic routes to this compound are the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which involve the olefination of cyclobutanone. The HWE reaction is often preferred due to the water-soluble nature of the phosphate byproduct, simplifying purification.

Horner-Wadsworth-Emmons (HWE) Reaction

This reaction utilizes a phosphonate-stabilized carbanion to convert ketones or aldehydes into alkenes, typically with a high degree of stereoselectivity for the (E)-isomer.[3][4]

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Materials:

-

Cyclobutanone

-

Triethyl phosphonoacetate[5]

-

Sodium hexamethyldisilazane (NaHMDS) or Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of sodium hexamethyldisilazane (1.0 equivalent) in THF dropwise.[6]

-

Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless to light yellow liquid.

Spectroscopic Data

13C NMR Spectroscopy

A commercial supplier reports the following characteristic peaks for this compound.[7]

| Chemical Shift (δ) ppm | Assignment |

| 167.60 | C=O (ester carbonyl) |

| 166.60 | =C-COOEt (quaternary olefinic carbon) |

| 112.38 | =CH- (olefinic methine carbon) |

Infrared (IR) Spectroscopy

Key IR absorption bands for this compound are summarized below.[6]

| Wavenumber (cm⁻¹) | Functional Group |

| 2926 | C-H stretch (alkane) |

| 1716 | C=O stretch (α,β-unsaturated ester) |

| 1673 | C=C stretch (alkene) |

| 1336 | C-H bend |

| 1189 | C-O stretch (ester) |

| 1088 | C-O stretch (ester) |

Potential Applications in Research and Development

While specific biological activities for this compound are not widely reported, its structural motifs suggest several areas of potential application for researchers and drug development professionals.

-

Synthetic Building Block: As an α,β-unsaturated ester, it can participate in a variety of chemical transformations, including Michael additions, cycloadditions, and conjugate additions, making it a versatile starting material for the synthesis of more complex molecules.

-

Drug Discovery: The cyclobutane ring is a structural feature in some biologically active compounds. This compound could serve as a precursor for the synthesis of novel therapeutic agents. For instance, similar compounds have been investigated for their potential as antimicrobial or anticancer agents.[8]

-

Materials Science: The vinyl group makes it a potential monomer for polymerization reactions, leading to the development of new materials with unique properties.

Caption: Potential applications of this compound.

References

- 1. 27741-65-7|this compound|BLD Pharm [bldpharm.com]

- 2. CAS # 27741-65-7, 2-Cyclobutylideneacetic acid ethyl ester, Carbethoxymethylenecyclobutane - chemBlink [chemblink.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Triethyl phosphonoacetate - Enamine [enamine.net]

- 6. CAS:27741-65-7, 2-亚环丁基乙酸乙酯-毕得医药 [bidepharm.com]

- 7. ACETIC ACID, 2-CYCLOBUTYLIDENE-, ETHYL ESTER | 27741-65-7 [chemicalbook.com]

- 8. Buy Ethyl 2-cyclobutylidenepropanoate | 1246633-09-9 [smolecule.com]

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-cyclobutylideneacetate

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 2-cyclobutylideneacetate, geared towards researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

This compound is an unsaturated ester with a cyclobutylidene ring attached to an ethyl acetate group. Its chemical structure and key identifiers are summarized below.

| Identifier | Value |

| Molecular Formula | C₈H₁₂O₂ |

| SMILES | CCOC(=O)C=C1CCC1 |

| InChI | InChI=1S/C8H12O2/c1-2-10-8(9)6-7-4-3-5-7/h6H,2-5H2,1H3 |

| InChIKey | FGCGWHVDPBOFJE-UHFFFAOYSA-N |

| IUPAC Name | This compound |

| CAS Number | 27741-65-7 |

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 140.18 g/mol | [1] |

| Boiling Point | 128-130 °C at 2 Torr | [1] |

| Density (Predicted) | 1.124 ± 0.06 g/cm³ | [1] |

Synthesis Protocol: Horner-Wadsworth-Emmons Reaction

A common and efficient method for the synthesis of α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, the reactants would be cyclobutanone and triethyl phosphonoacetate.

Experimental Workflow:

References

An In-depth Technical Guide to Ethyl 2-cyclobutylideneacetate: Functional Group Analysis, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyclobutylideneacetate is a fascinating molecule characterized by the presence of two key functional groups: an α,β-unsaturated ester and a cyclobutylidene moiety. This guide provides a comprehensive analysis of these functional groups, their spectroscopic signatures, and a detailed experimental protocol for the synthesis of the molecule via the Horner-Wadsworth-Emmons reaction. Furthermore, we delve into the potential biological significance of this compound, focusing on the ability of α,β-unsaturated carbonyls to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Functional Group Analysis

This compound possesses a unique combination of functional groups that dictate its chemical reactivity and potential biological activity.

-

α,β-Unsaturated Ester: This is the most prominent functional group, consisting of an ester conjugated with a carbon-carbon double bond. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic. This makes the molecule susceptible to nucleophilic attack via a Michael addition reaction. This reactivity is a key determinant of its potential biological interactions.[1]

-

Cyclobutylidene Moiety: The four-membered carbocyclic ring, attached to the acetate group via an exocyclic double bond, introduces steric strain and conformational constraints. The cyclobutane ring is a structural motif found in various biologically active compounds and can influence factors such as metabolic stability and binding affinity to biological targets.

Synthesis of this compound

The most common and efficient method for the synthesis of α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the olefination of a carbonyl compound (in this case, cyclobutanone) with a stabilized phosphonate ylide. The HWE reaction is generally stereoselective, favoring the formation of the (E)-alkene.[2]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is adapted from the synthesis of the analogous ethyl cyclohexylideneacetate and is expected to provide a good yield of the desired product.[3]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Triethyl phosphonoacetate

-

Cyclobutanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is added sodium hydride (1.0 eq) under a nitrogen atmosphere. Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath. Triethyl phosphonoacetate (1.0 eq) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the phosphonate ylide.

-

Olefination: The reaction mixture is cooled back to 0 °C, and a solution of cyclobutanone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes. After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Expected Yield: Based on similar reactions, a yield of 70-80% can be reasonably expected.

Spectroscopic Data and Characterization

The structure of this compound can be confirmed by a combination of spectroscopic methods. The following tables summarize the expected quantitative data.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the α,β-unsaturated ester functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium-Strong | C-H (sp³) stretch |

| ~1715 | Strong | C=O (ester, conjugated) stretch[4] |

| ~1650 | Medium | C=C (conjugated) stretch |

| ~1250 | Strong | C-O (ester) stretch |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide detailed information about the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.6 | s | 1H | =CH |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~2.8-3.0 | m | 4H | Cyclobutylidene α-CH₂ |

| ~2.0-2.2 | m | 2H | Cyclobutylidene β-CH₂ |

| ~1.2 | t | 3H | -OCH₂CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~160 | =C(cyclobutylidene) |

| ~115 | =CH |

| ~60 | -OCH₂CH₃ |

| ~30 | Cyclobutylidene α-CH₂ |

| ~18 | Cyclobutylidene β-CH₂ |

| ~14 | -OCH₂CH₃ |

Biological Relevance and Signaling Pathways

The α,β-unsaturated carbonyl moiety present in this compound is a known electrophilic center that can react with biological nucleophiles, such as the thiol group of cysteine residues in proteins, via a Michael addition reaction.[1] This reactivity is the basis for the biological activity of many natural and synthetic compounds.

The Keap1-Nrf2 Signaling Pathway

One of the most important signaling pathways modulated by α,β-unsaturated carbonyl compounds is the Keap1-Nrf2 pathway.[5][6] This pathway is a critical regulator of the cellular antioxidant response.

-

Under normal conditions: The transcription factor Nrf2 is kept in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.

-

Under conditions of oxidative stress or in the presence of electrophiles: Electrophilic compounds, such as α,β-unsaturated esters, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, which prevents it from targeting Nrf2 for degradation.

-

Nrf2 Activation: Stabilized Nrf2 is then able to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. These proteins include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione biosynthesis.[7]

The activation of the Keap1-Nrf2 pathway by compounds containing an α,β-unsaturated carbonyl moiety represents a promising therapeutic strategy for diseases associated with oxidative stress, such as chronic inflammatory diseases, neurodegenerative disorders, and cancer.

Diagram of the Keap1-Nrf2 Signaling Pathway

Caption: The Keap1-Nrf2 signaling pathway and its activation by an α,β-unsaturated ester.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of synthetic and medicinal chemistry. Its well-defined functional groups provide clear handles for chemical modification and offer a plausible mechanism for biological activity through the modulation of key signaling pathways such as the Keap1-Nrf2 system. The detailed synthetic and spectroscopic information provided in this guide serves as a solid foundation for researchers aiming to explore the chemical and biological properties of this and related compounds. Further studies are warranted to elucidate the specific biological targets and therapeutic potential of this compound.

References

- 1. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 2-cyclobutylideneacetate

Introduction

Ethyl 2-cyclobutylideneacetate is an α,β-unsaturated ester that holds potential as a building block in organic synthesis, particularly for the creation of more complex molecular architectures. Its structure, featuring an exocyclic double bond adjacent to an ester group on a four-membered ring, makes it a reactive intermediate for various chemical transformations. This guide provides a comprehensive overview of its synthesis, including detailed experimental protocols and key characterization data, intended for researchers in organic chemistry and drug development.

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of cyclobutanone with a phosphonate ylide generated from triethyl phosphonoacetate. The HWE reaction is favored for its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene, and for the water-soluble nature of its phosphate byproduct, which simplifies purification.

Logical Workflow of the Horner-Wadsworth-Emmons Synthesis

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for the synthesis of this compound.

Table 1: Reagents and Yields

| Reagent | Molar Equivalence (Protocol 1) | Molar Equivalence (Protocol 2) |

| Cyclobutanone | 1.00 | 1.00 |

| Triethyl phosphonoacetate | 1.15 | 1.07 |

| Sodium Hydride (60% in oil) | 1.10 | 1.02 |

| Product Yield | 70% | 63% |

Table 2: Spectroscopic and Analytical Data

| Data Type | Reported Values |

| ¹H NMR (500 MHz, CDCl₃) | δ 5.57 (p, J = 2.4 Hz, 1H), 4.14 (q, J = 7.2 Hz, 2H), 3.13 (t, J = 8.0 Hz, 2H), 2.83 (tt, J = 8.4, 2.0 Hz, 2H), 2.08 (p, J = 8.0 Hz, 2H), 1.26 (t, J = 7.1 Hz, 3H) ppm.[1] |

| GCMS | [M]+• 140.0.[1] |

| Elemental Analysis | Calculated for C₈H₁₂O₂: C 68.55%, H 8.63%. Found: C 68.61%, H 8.68%.[1] |

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction are provided below.

Protocol 1: Synthesis with 70% Yield

-

Reagents and Equipment:

-

Cyclobutanone (2.50 g, 35.7 mmol, 1.00 eq.)

-

Triethyl phosphonoacetate (8.13 mL, 41.1 mmol, 1.15 eq.)

-

Sodium hydride (1.57 g, 60 wt% in paraffin oil, 39.2 mmol, 1.10 eq.)

-

Anhydrous Tetrahydrofuran (THF, 50 mL)

-

Flame-dried glassware under an argon atmosphere

-

Standard Schlenk line techniques

-

-

Procedure:

-

Suspend sodium hydride (1.57 g, 39.2 mmol) in anhydrous THF (50 mL) in a flame-dried Schlenk flask under an argon atmosphere.

-

Add triethyl phosphonoacetate (8.13 mL, 41.1 mmol) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 15 hours.

-

Upon completion of the reaction, purify the crude product by distillation under reduced pressure (10 mbar, 58 °C).

-

The final product, this compound, is isolated as a colorless liquid (3.52 g, 25.1 mmol, 70% yield).[2]

-

Protocol 2: Multigram Synthesis with 63% Yield

-

Reagents and Equipment:

-

Sodium hydride (81.5 g of 60% suspension in mineral oil, 2.0 mol)

-

Anhydrous THF (400 mL)

-

Triethyl phosphonoacetate (423 mL, 2.13 mol)

-

Cyclobutanone (130 g, 1.85 mol)

-

Ice bath

-

Mechanical stirrer

-

-

Procedure:

-

Suspend sodium hydride (81.5 g, 2.0 mol) in dry THF (400 mL) and cool the mixture in an ice bath.[1]

-

Add triethyl phosphonoacetate (423 mL, 2.13 mol) dropwise to the cooled suspension. Stir for 30 minutes until gas evolution ceases.[1]

-

Add cyclobutanone (130 g, 1.85 mol) dropwise to the reaction mixture.[1]

-

Stir the resulting mixture at room temperature for 16 hours.[1]

-

Decant the THF, and wash the remaining solid with an additional portion of THF (500 mL).[1]

-

Combine the THF fractions and concentrate under reduced pressure.[1]

-

Purify the residue by vacuum distillation to yield this compound as a colorless liquid (164.5 g, 1.17 mol, 63% yield).[1]

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-cyclobutylideneacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, typically yielding (E)-alkenes with high stereoselectivity.[1][2][3] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[1][2] Compared to the classical Wittig reaction, the HWE reaction offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[1][3] These characteristics make the HWE reaction particularly valuable in the synthesis of complex molecules, including pharmaceutical intermediates. This document provides detailed protocols and application notes for the synthesis of Ethyl 2-cyclobutylideneacetate via the Horner-Wadsworth-Emmons reaction, a key intermediate in various synthetic pathways.

Reaction Scheme

The synthesis of this compound proceeds via the reaction of triethyl phosphonoacetate with cyclobutanone in the presence of a strong base, such as sodium hydride.

Figure 1: Overall Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Triethyl phosphonoacetate | 44.8 g | [4] |

| Cyclobutanone | 14.0 g | [4] |

| Sodium Hydride (60% in oil) | 8.0 g | [4] |

| Tetrahydrofuran (THF) | 175 mL | [4] |

| Product | ||

| This compound | ||

| Yield | 22.2 g (79%) | [4][5] |

| Molecular Formula | C8H12O2 | [5] |

| Molecular Weight | 140.18 g/mol | [5] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 81-82 °C at 19 mbar | [4][5] |

| Spectroscopic Data | ||

| ¹H NMR (500 MHz, CDCl₃) | δ 5.58 (m, 1H), 4.13 (q, 2H, J = 7.1 Hz), 3.15-3.12 (m, 2H), 2.85-2.82 (m, 2H), 2.12-2.06 (m, 2H), 1.26 (t, 3H, J = 7.1 Hz) | [4][5] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 167.60, 166.60, 112.38, 59.53, 33.45, 30.21, 17.63, 14.30 | [4] |

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound.

Materials and Reagents

-

Triethyl phosphonoacetate (98%)

-

Cyclobutanone (98%)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Water (deionized)

Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Stirrer (magnetic or mechanical)

-

Thermometer

-

Condenser

-

Nitrogen or Argon gas inlet

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Detailed Procedure

-

Preparation of the Phosphonate Anion:

-

In a dry, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, suspend 8.0 g of 60% sodium hydride in 150 mL of anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Cool the suspension to 0-10 °C using an ice bath.

-

Slowly add a solution of 44.8 g of triethyl phosphonoacetate in 25 mL of THF dropwise to the stirred suspension over a period of 40 minutes, maintaining the temperature between 0-10 °C.[4] Vigorous evolution of hydrogen gas will be observed.

-

After the addition is complete, continue stirring the mixture at 0-10 °C for an additional 30 minutes to ensure complete formation of the phosphonate anion.[4]

-

-

Reaction with Cyclobutanone:

-

Work-up and Purification:

-

Slowly add 50 mL of water to the reaction mixture at a temperature between 20-30 °C to quench the reaction.

-

Remove the organic solvent (THF) by distillation under reduced pressure.

-

Add 150 mL of water to the residue and extract the aqueous solution with MTBE (3 x 100 mL).[4]

-

Combine the organic phases and wash with 100 mL of water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.[4]

-

Purify the crude product by fractional distillation at 81-82 °C under a reduced pressure of 19 mbar to yield 22.2 g (79%) of pure this compound as a colorless liquid.[4][5]

-

Mechanistic and Workflow Diagrams

Horner-Wadsworth-Emmons Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, nucleophilic attack on the carbonyl compound, and subsequent elimination to form the alkene.

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. ACETIC ACID, 2-CYCLOBUTYLIDENE-, ETHYL ESTER | 27741-65-7 [amp.chemicalbook.com]

- 5. ACETIC ACID, 2-CYCLOBUTYLIDENE-, ETHYL ESTER | 27741-65-7 [amp.chemicalbook.com]

Application Notes and Protocols: Reduction of Ethyl 2-cyclobutylideneacetate to 2-cyclobutylideneethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective reduction of the α,β-unsaturated ester, Ethyl 2-cyclobutylideneacetate, to its corresponding allylic alcohol, 2-cyclobutylideneethanol. The primary method detailed utilizes Diisobutylaluminium hydride (DIBAL-H) for its high selectivity in 1,2-reductions of unsaturated esters. An alternative method using Lithium aluminum hydride (LiAlH4) is also discussed, highlighting modifications to enhance selectivity. These protocols are intended to guide researchers in the synthesis of key intermediates for drug discovery and development.

Introduction

The selective reduction of α,β-unsaturated esters to allylic alcohols is a crucial transformation in organic synthesis, providing valuable building blocks for natural product synthesis and the development of pharmaceutical agents. The challenge in this conversion lies in achieving selective reduction of the ester carbonyl group in the presence of a reactive carbon-carbon double bond. While various reducing agents can effect this transformation, Diisobutylaluminium hydride (DIBAL-H) is a reagent of choice due to its electrophilic nature and its ability to selectively furnish allylic alcohols when appropriate reaction conditions are employed.[1] This document outlines a detailed protocol for the DIBAL-H-mediated reduction of this compound and discusses Lithium aluminum hydride as a viable alternative.

Reaction Scheme

Comparative Data of Reducing Agents

The choice of reducing agent is critical for the selective reduction of this compound. The following table summarizes the key differences and expected outcomes for the recommended reducing agents.

| Parameter | Diisobutylaluminium hydride (DIBAL-H) | Lithium aluminum hydride (LiAlH4) |

| Selectivity | High for 1,2-reduction to allylic alcohol at low temperatures.[1][2] | Less selective; can lead to a mixture of 1,2- and 1,4-reduction products. Selectivity can be improved with inverse addition or additives.[3][4] |

| Reaction Temp. | -78 °C[2][5][6] | -78 °C to 0 °C |

| Stoichiometry | 1.5 - 2.2 equivalents[6] | 1.0 - 1.5 equivalents (inverse addition) |

| Typical Solvents | Dichloromethane (DCM), Toluene, Diethyl ether[5][6] | Diethyl ether, Tetrahydrofuran (THF) |

| Work-up | Quenching with methanol, followed by aqueous Rochelle's salt or NH4Cl.[5][6] | Careful quenching with ethyl acetate, followed by water and aqueous acid or base.[3] |

| Expected Yield | Good to Excellent (Typically 70-90% for analogous systems) | Moderate to Good (Typically 50-80% for analogous systems) |

Experimental Protocols

Protocol 1: Reduction with Diisobutylaluminium hydride (DIBAL-H)

This protocol is the recommended method for achieving high selectivity for the desired allylic alcohol.

Materials:

-

This compound

-

Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes or toluene)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or ammonium chloride

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon inlet

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone or isopropanol bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolve the ester in anhydrous diethyl ether or DCM (e.g., 20 mL per gram of ester).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.0 M solution, 2.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume excess DIBAL-H.

-

Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form. Alternatively, a saturated solution of ammonium chloride can be added, which will produce a white precipitate.[6]

-

If Rochelle's salt was used, separate the organic layer. If ammonium chloride was used, filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether or ethyl acetate.[6]

-

Wash the organic phase with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 2-cyclobutylideneethanol.

Protocol 2: Reduction with Lithium aluminum hydride (LiAlH4) - Inverse Addition

This method can be employed as an alternative, with careful control to maximize the yield of the allylic alcohol.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or THF

-

Ethyl acetate

-

Water

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

As listed in Protocol 4.1, with the addition of a dropping funnel.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to -78 °C.

-

In a separate flame-dried flask, prepare a suspension of LiAlH4 (0.5 eq) in anhydrous diethyl ether.

-

Slowly add the LiAlH4 suspension to the solution of the ester via a dropping funnel over 1 hour, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

-

Carefully quench the reaction at -78 °C by the slow addition of ethyl acetate, followed by the dropwise addition of water, then 15% aqueous NaOH, and finally water again (Fieser workup).

-

Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the DIBAL-H reduction of this compound.

Caption: General workflow for the DIBAL-H reduction.

Safety Precautions

-

Both DIBAL-H and LiAlH4 are pyrophoric and react violently with water. Handle these reagents under an inert atmosphere and with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Perform all reactions in a well-ventilated fume hood.

-

The quenching of these hydrides is highly exothermic and can generate hydrogen gas. Add quenching agents slowly and with adequate cooling.

-

Always destroy excess hydride reagents before disposal.

Conclusion